molecular formula C13H15Bi2Cl2N3O7S2 B12735973 Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate CAS No. 93777-68-5

Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate

Cat. No.: B12735973
CAS No.: 93777-68-5
M. Wt: 878.3 g/mol
InChI Key: FOOJKDWCHJCPAM-UHFFFAOYSA-J
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Description

Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate is a complex organometallic compound It is characterized by the presence of bismuth, chlorine, hydroxyl, thiazolyl, sulphonyl, phenyl, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate involves multiple steps. The initial step typically includes the preparation of the bismuth-containing precursor. This is followed by the introduction of the thiazolylamino and sulphonyl groups through a series of substitution reactions. The final step involves the coupling of the phenylcarbamoyl and propionate groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth oxides, while reduction may produce bismuth hydrides.

Scientific Research Applications

Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate has several scientific research applications:

    Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anticancer and anti-inflammatory effects.

    Industry: It is used in the production of advanced materials and as a component in specialized coatings and paints.

Mechanism of Action

The mechanism of action of Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bismuth Subsalicylate: Known for its use in treating gastrointestinal disorders.

    Bismuth Oxychloride: Used in cosmetics and pigments.

    Bismuth Nitrate: Employed in the synthesis of other bismuth compounds.

Uniqueness

Chlorohydroxybismuthino 3-(N-(4-(((chlorohydroxybismuthino)-2-thiazolylamino)sulphonyl)phenyl)carbamoyl)propionate is unique due to its complex structure and multifunctional groups, which confer a wide range of chemical reactivity and potential applications. Its combination of bismuth with thiazolylamino and sulphonyl groups distinguishes it from other bismuth compounds, providing unique properties and applications in various fields.

Properties

CAS No.

93777-68-5

Molecular Formula

C13H15Bi2Cl2N3O7S2

Molecular Weight

878.3 g/mol

InChI

InChI=1S/C13H13N3O5S2.2Bi.2ClH.2H2O/c17-11(5-6-12(18)19)15-9-1-3-10(4-2-9)23(20,21)16-13-14-7-8-22-13;;;;;;/h1-4,7-8H,5-6H2,(H3,14,15,16,17,18,19);;;2*1H;2*1H2/q;2*+2;;;;/p-4

InChI Key

FOOJKDWCHJCPAM-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)O[Bi]Cl)S(=O)(=O)N(C2=NC=CS2)[Bi]Cl.O.O

Origin of Product

United States

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